N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted with a morpholino group at position 6, an N-(2,5-dimethylphenyl) group at position 2, and an N'-(4-methoxyphenyl) group at position 2. The morpholino moiety enhances solubility and hydrogen-bonding capacity, while the methoxy and dimethylphenyl groups contribute to steric and electronic modulation. Such triazine derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
2-N-(2,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-4-5-16(2)19(14-15)24-21-25-20(23-17-6-8-18(29-3)9-7-17)26-22(27-21)28-10-12-30-13-11-28/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOMRUSNCXKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H23N5O2
- Molecular Weight : 353.42 g/mol
The presence of multiple functional groups such as morpholine and methoxyphenyl contributes to its biological activity.
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Activity
Triazines have also been evaluated for their antimicrobial properties. Compounds in this class have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis .
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers synthesized a series of triazine derivatives and evaluated their anticancer activity. Among these derivatives, this compound showed promising results against leukemia cell lines (CCRF-CEM and K-562). The compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative | CCRF-CEM | 10 |
| Triazine Derivative | K-562 | 12 |
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of triazine compounds against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This suggests potential for development as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 50 |
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy Groups : The chloro-substituted analogue (C₁₄H₁₆ClN₅O) exhibits higher electrophilicity, favoring nucleophilic substitution reactions, whereas the methoxy group in the target compound offers electron-donating effects, stabilizing charge distribution .
- Trifluoromethyl vs.
- Sulfur-Containing Analogues: Compounds with sulfanyl groups (e.g., ) demonstrate enhanced antimicrobial activity due to thiol-mediated interactions, a feature absent in the morpholino-substituted target compound .
Physicochemical and Crystallographic Properties
Insights :
- The orthorhombic crystal structure of the chloro-analogue (space group Pnna) suggests tight packing due to planar triazine and phenyl rings, whereas the target compound’s bulkier substituents may adopt a less dense lattice, affecting thermal stability.
- Higher logP values in CF₃-substituted derivatives correlate with increased bioavailability in hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
